n-(4-Amino-2-chlorophenyl)formamide

Description

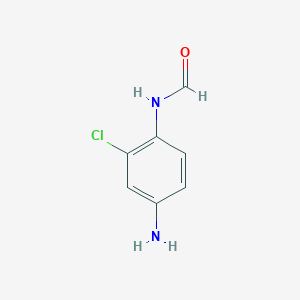

N-(4-Amino-2-chlorophenyl)formamide (C₇H₆ClN₂O) is a substituted formamide derivative featuring a 4-amino-2-chlorophenyl group. This compound is characterized by a formylamide (-NHCHO) moiety attached to a benzene ring substituted with an amino (-NH₂) group at the para position and a chlorine atom at the ortho position.

Properties

CAS No. |

77252-59-6 |

|---|---|

Molecular Formula |

C7H7ClN2O |

Molecular Weight |

170.59 g/mol |

IUPAC Name |

N-(4-amino-2-chlorophenyl)formamide |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,9H2,(H,10,11) |

InChI Key |

QUBJHOJFFLAGPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)formamide typically involves the reaction of 4-amino-2-chloroaniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-Amino-2-chloroaniline+Formic acid→this compound+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(4-Amino-2-chlorophenyl)formamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The formamide group can be reduced to form amines.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-Amino-2-chlorophenyl)formamide is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of formamide derivatives on cellular processes and enzyme activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-chlorophenyl)formamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of formamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Amino vs. Methoxy/Methyl Groups: The amino group in this compound distinguishes it from analogs like N-(4-Methylphenyl)formamide and N-(4-Methoxyphenyl)formamide.

- Amide Type: Replacing formamide with acetamide (e.g., N-(4-Amino-2-chlorophenyl)acetamide) increases molecular weight and lipophilicity, affecting membrane permeability .

Antiviral and Antibacterial Potential

- Benzamide Analogs: N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives exhibit potent human adenovirus inhibition (IC₅₀ < 1 μM) .

- Xyloside Derivatives: N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside (isolated from Basidiomycetes) shows novel metabolic roles, though its bioactivity remains underexplored .

Carcinogenicity and Toxicity

- FANFT: This nitrofuran derivative induces bladder cancer in rats via metabolic activation of its nitro group, leading to DNA adduct formation . The absence of a nitro group in this compound likely reduces carcinogenic risk.

Pharmaceutical Relevance

- Formoterol Impurities: Formamide derivatives like N-[2-hydroxy-5-(1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl)phenyl]formamide are monitored as impurities in drug synthesis, emphasizing the need for rigorous purity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.